molecular formula C10H21N B1218579 Propylhexedrine CAS No. 101-40-6

Propylhexedrine

Cat. No.: B1218579
CAS No.: 101-40-6
M. Wt: 155.28 g/mol
InChI Key: JCRIVQIOJSSCQD-UHFFFAOYSA-N

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylhexedrine can be synthesized through the catalytic hydrogenation of methamphetamine. The process involves the reduction of the aromatic ring of methamphetamine to a cyclohexane ring, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, this compound is produced through a similar hydrogenation process, utilizing catalysts such as palladium or platinum on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete reduction of the aromatic ring .

Chemical Reactions Analysis

Types of Reactions

Propylhexedrine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacological Profile

Propylhexedrine acts as a sympathomimetic agent, primarily functioning as a norepinephrine and dopamine releaser in the central nervous system. Its mechanism involves reversing the flow of neurotransmitters through their transporters, leading to increased levels of norepinephrine, dopamine, and serotonin in the synaptic cleft. This results in physiological effects similar to those induced by epinephrine, such as increased heart rate, vasoconstriction, and bronchodilation .

Medical Uses

The primary medical application of this compound is for the temporary relief of nasal congestion due to conditions like colds, allergies, and allergic rhinitis. It is marketed under the brand name Benzedrex and is administered as a nasal inhaler. The recommended dosage is typically four inhalations (0.4 to 0.5 mg per inhalation) every two hours for adults and children over six years old, with a maximum usage period of three days .

Efficacy Studies

Research has demonstrated that this compound effectively reduces nasal airway resistance for up to 120 minutes after administration . A comparative study indicated that subjective assessments of congestion were less reliable than objective measurements of nasal resistance .

Neurological Risks

Despite its therapeutic benefits, this compound has been associated with significant risks, particularly when misused. A recent case report highlighted neurological deficits following oral misuse of the compound. A 21-year-old male experienced severe symptoms including diplopia and ataxia after ingesting this compound extracted from an inhaler. MRI findings indicated vasogenic edema in critical brain areas . Such cases underline the potential for serious adverse effects stemming from misuse.

Abuse Potential

Historically, this compound was introduced as a safer alternative to amphetamines but has since been linked to recreational use for its stimulant effects. Reports indicate that intravenous abuse can lead to severe complications such as brainstem dysfunction and transient diplopia . The method of preparation for intravenous use involves extracting the active ingredient from inhalers, which poses significant health risks .

Summary of Applications and Risks

Application Description Risks
Nasal DecongestantRelief from nasal congestion due to colds and allergiesMisuse can lead to neurological deficits and other serious health issues
Stimulant EffectsRecreational use for amphetamine-like effectsHigh potential for abuse; can cause psychosis and cardiovascular issues
Research StudiesEvaluated for effectiveness in reducing nasal resistanceAdverse effects noted in cases of misuse

Biological Activity

Propylhexedrine, an alkylamine compound primarily used as a topical nasal decongestant, exhibits significant biological activity through its mechanisms as an adrenergic agonist and a norepinephrine-dopamine releasing agent. This article delves into the pharmacological properties, mechanisms of action, clinical implications, and case studies associated with this compound.

This compound primarily acts as an alpha-adrenergic agonist , leading to vasoconstriction in nasal blood vessels and subsequent reduction in mucosal swelling, thereby alleviating nasal congestion. At therapeutic doses, it is effective in treating symptoms associated with colds and allergies. However, at higher doses, it exhibits stimulant effects similar to those of amphetamines by releasing norepinephrine and dopamine in the central nervous system (CNS) .

Key Mechanisms:

  • Adrenergic Agonism: Causes vasoconstriction and reduces nasal congestion.
  • Norepinephrine-Dopamine Releasing Agent (NDRA): Increases levels of norepinephrine and dopamine, leading to heightened alertness and potential euphoria.
  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Enhances monoamine release.
  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Increases neurotransmitter availability in the synapse .

Pharmacokinetics

This compound is administered primarily via inhalation, with rapid absorption leading to peak plasma concentrations within 30 minutes. The compound's half-life is variable but generally ranges from 2 to 4 hours. Notably, this compound can lead to false positives for other amphetamines on drug screening tests due to its structural similarities .

Clinical Implications and Adverse Effects

While this compound is effective for nasal congestion relief, its misuse has raised significant health concerns. The FDA has documented numerous cases of abuse, leading to severe adverse effects including:

  • Neurological Issues: Reports of brainstem dysfunction and transient diplopia following intravenous abuse have been noted .
  • Cardiovascular Risks: Increased heart rate, hypertension, and myocardial infarction are documented complications of misuse .
  • Psychological Effects: Users may experience psychosis, agitation, hallucinations, and anxiety .

Case Study 1: Neurological Deficits

A report detailed two cases of brainstem dysfunction following intravenous abuse of this compound. Patients exhibited transient diplopia and other neurological deficits that persisted for months. MRI findings indicated vasogenic edema likely due to vasospasm .

Case Study 2: Abuse Patterns

Between 2000 and 2019, U.S. poison control centers recorded 460 cases related to this compound abuse. Among these cases, severe outcomes included 21 life-threatening events and nine fatalities attributed directly or indirectly to this compound misuse .

Summary of Findings

Aspect Details
Primary Use Nasal decongestant (Benzedrex®)
Mechanism Alpha-adrenergic agonist; NDRA
Pharmacokinetics Rapid absorption; half-life 2-4 hours
Adverse Effects Neurological dysfunction; cardiovascular events; psychological disturbances
Abuse Cases (2000-2019) 460 reported cases; 21 severe outcomes; 9 deaths

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of propylhexedrine, and how do they differ from structurally related compounds like amphetamines?

this compound acts as a norepinephrine and dopamine reuptake inhibitor and releaser, primarily through its laevorotatory (S)-isomer. Unlike amphetamines, its α-adrenergic vasoconstrictive effects dominate over central nervous system (CNS) stimulation, making it less potent in inducing euphoria . Methodologically, comparative studies using in vitro neurotransmitter uptake assays (e.g., synaptosomal preparations) and receptor-binding affinity tests (e.g., radioligand displacement) can elucidate these differences. Rodent models with microdialysis for real-time catecholamine measurement in the nucleus accumbens are also critical .

Q. How can researchers ensure reproducibility in synthesizing and characterizing this compound for experimental use?

Follow the International Council for Harmonisation (ICH) guidelines for analytical validation. For synthesis, document reaction conditions (e.g., temperature, catalysts) and verify purity via high-performance liquid chromatography (HPLC) with UV detection. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For known compounds, cross-reference spectral data with published literature; for novel derivatives, provide full characterization (e.g., elemental analysis, X-ray crystallography) .

Q. What validated analytical methods are recommended for detecting this compound in biological samples?

Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., heptafluorobutyric anhydride) is standard for urine and blood analysis. For high-throughput studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with atmospheric pressure chemical ionization (APCI) offers sensitivity (limit of detection: 0.001–0.005 mg/L) without derivatization. Always include internal standards (e.g., deuterated this compound) to control for matrix effects .

Advanced Research Questions

Q. How can conflicting data on this compound’s abuse potential be resolved, given historical underreporting and recent case resurgence?

Conduct systematic reviews with meta-analysis of case reports (1970s–present) and triangulate findings with anonymized data from harm-reduction forums (e.g., Reddit, Erowid). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design longitudinal cohort studies tracking emergency department admissions linked to this compound misuse. Use geospatial mapping to identify hotspots and correlate with local drug policies .

Q. What experimental designs are optimal for studying this compound’s metabolic pathways and potential drug-drug interactions?

Employ in vitro hepatocyte or microsomal assays to identify cytochrome P450 (CYP) isoforms involved in N-demethylation and 4-hydroxylation. Pair with in vivo rodent models administered CYP inhibitors (e.g., ketoconazole) to validate metabolic pathways. For interaction studies, use isobolographic analysis to assess synergism/antagonism with common co-abused substances (e.g., kratom, benzodiazepines) .

Q. How can researchers address ethical and logistical challenges in human studies on this compound’s neurotoxic effects?

Adhere to Institutional Review Board (IRB) protocols for retrospective studies using de-identified patient records. For prospective designs, use non-invasive neuroimaging (e.g., fMRI or PET scans with dopamine transporter ligands) to assess CNS changes in recovered users. Mitigate risks by excluding participants with psychosis history and implementing real-time adverse event monitoring .

Q. Data Contradictions and Gaps

Q. Why do rodent models show a short elimination half-life (~2.5 hours) for this compound, while human case reports describe prolonged effects (4–10 hours)?

Species-specific differences in metabolic enzymes (e.g., CYP2D6 activity) and volume of distribution (Vd = 19.3 L/kg in rodents) may explain this discrepancy. Validate findings using humanized CYP2D6 mouse models or in silico pharmacokinetic simulations (e.g., PBPK modeling). Cross-reference with human pharmacokinetic data from controlled dosing trials, if available .

Q. How can the lack of recent epidemiological data on this compound abuse be addressed?

Propose inclusion of this compound in national drug surveillance programs (e.g., SAMHSA’s DAWN network). Collaborate with poison control centers to standardize reporting codes. Use natural language processing (NLP) to mine electronic health records for undocumented cases .

Q. Methodological Resources

Topic Recommended Methods Key References
PharmacokineticsLC-MS/MS for plasma quantification; PBPK modeling for interspecies extrapolation
Abuse Potential AssessmentBehavioral assays (e.g., conditioned place preference in rodents); DSM-5 criteria in humans
Neurotoxicity ScreeningImmunohistochemistry for dopaminergic markers (e.g., tyrosine hydroxylase) in brain tissue

Properties

IUPAC Name

1-cyclohexyl-N-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRIVQIOJSSCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1007-33-6 (hydrochloride)
Record name Propylhexedrine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1023526
Record name (+/-) Propylhexedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Propylhexedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Propylhexidrine causes the norepinephrine, dopamine, and serotonin (5HT) transporters to reverse their direction of flow. This inversion leads to a release of these transmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse. It also antagonizes the action of VMAT2, causing the release of more neurotransmitters.
Record name Propylhexedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

101-40-6, 3595-11-7
Record name Propylhexedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylhexedrine [USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propylhexedrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06714
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Propylhexedrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (+/-) Propylhexedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propylhexedrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.674
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,α-dimethylcyclohexaneethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLHEXEDRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQU92IU8LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Propylhexedrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75031350
CID 75031350
Propylhexedrine
CID 75031350
Propylhexedrine
CID 75031350
Propylhexedrine
CID 75031350
Propylhexedrine
CID 75031350
Propylhexedrine
CID 75031350
Propylhexedrine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.